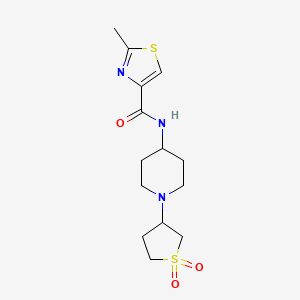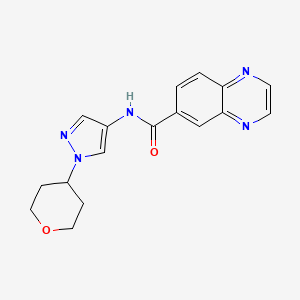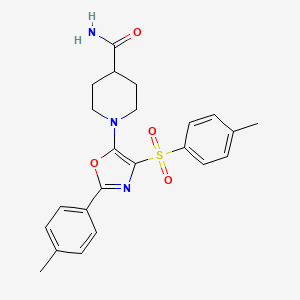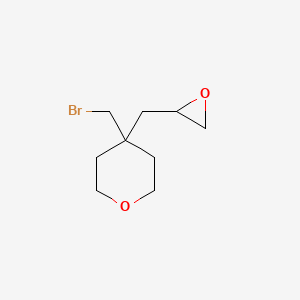
N-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-イル)-2-フェノキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成とアルデヒド誘導体
アルデヒド誘導体は、有機合成における基本的な構成要素として役立ちます。当社の化合物のホルミル基は、より複雑な分子の構築の出発点となり得ます。 例えば、ホルミル基で核酸を官能化すると、複数の用途に利用できます 。アルデヒド基を持つ核酸の例は少ないですが、さまざまな用途の可能性を秘めています。
超分子化学と分子認識
ウラシル誘導体を含む核酸塩基は、超分子化学において重要な役割を果たします。水素結合を介して相互作用する能力は、分子認識とセンサー用途に役立ちます。 当社の化合物のイミド部分は、このような相互作用に寄与する可能性があります .
抗がん研究
当社の化合物と構造的に類似したチオ尿素誘導体は、抗がん剤として有望視されています。 研究者は、スルホンアミドとチオ尿素誘導体の組み合わせを探索し、白血病および固形腫瘍に対する活性を示しました .
二環系
ワンポットアザ-ディールス-アルダー反応において、当社の化合物はビス-ピリミドピリミジンの合成に使用されてきました。 これらの二環系は、興味深い化学的性質を示し、創薬または材料科学において応用が見られる可能性があります .
特性
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-11(8-13(19)17(2)14(16)20)15-12(18)9-21-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHWWLVAROPZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)


![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)



![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
